2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
This compound belongs to the phthalazinone class, characterized by a bicyclic aromatic core fused with a diketone moiety. The molecule features two key substituents:
The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic interactions. Crystallographic methods, such as those implemented in SHELX software, are critical for resolving its 3D conformation .
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2S/c1-30-16-8-4-7-15(12-16)27-22(28)18-10-3-2-9-17(18)19(25-27)21-24-20(26-29-21)14-6-5-11-23-13-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPRBBMECRBFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves a multi-step process:
Formation of the Oxadiazole Ring: : Starting with a pyridine derivative, an oxadiazole ring is constructed through cyclization reactions involving appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Attachment of the Methylsulfanyl Group: : The thiol group is introduced via nucleophilic substitution reactions, where a halogenated aromatic compound reacts with a methylthiol group in the presence of a base.
Coupling Reactions: : The final step includes coupling the oxadiazole-pyridine intermediate with a 1,2-dihydrophthalazin-1-one moiety under controlled conditions, often utilizing palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
For industrial-scale production, the synthesis pathways are optimized for yield and cost-effectiveness. Techniques like high-throughput synthesis and automation are employed to streamline the process. The reaction conditions are carefully controlled to ensure reproducibility and scalability, often using advanced catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation and Reduction: : This compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones. Reduction reactions might target the oxadiazole ring or the nitrogroups if present.
Substitution Reactions: : Electrophilic substitution can occur at the aromatic rings, allowing for further functionalization.
Coupling Reactions: : The presence of multiple reactive sites makes it amenable to cross-coupling reactions for constructing complex molecular architectures.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employs agents such as sodium borohydride or catalytic hydrogenation.
Substitution: : Involves electrophiles like halogens or nitrating agents in acidic conditions.
Coupling: : Uses palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed
Sulfoxides and Sulfones: from oxidation.
Reduced forms: of the oxadiazole or pyridine rings.
Various functionalized derivatives: via substitution.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of specific signaling pathways .
Antimicrobial Properties
The compound's structural motifs suggest potential antimicrobial activity. Research indicates that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bactericidal effects. For example, pyridine derivatives have been explored for their ability to combat resistant strains of bacteria .
Neurological Applications
There is growing interest in the neuroprotective effects of compounds containing the dihydrophthalazine moiety. Studies suggest that such compounds may help in managing neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Organic Electronics
The unique electronic properties of This compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds into device architectures can enhance efficiency and stability .
Photovoltaic Applications
In photovoltaic applications, the compound's absorption spectrum aligns well with solar radiation, making it suitable for use in dye-sensitized solar cells (DSSCs). Studies indicate that modifications to the compound can improve charge transfer efficiency and overall device performance .
Case Study 1: Anticancer Activity Evaluation
A recent evaluation of a series of oxadiazole derivatives revealed that modifications at the 4-position significantly enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in determining biological efficacy .
Case Study 2: Synthesis and Characterization for Electronics
Research conducted on synthesizing new derivatives of This compound aimed at optimizing their electronic properties for use in OLEDs. The findings suggested that specific functional groups improved charge mobility and luminescent properties significantly .
Mechanism of Action
The mechanism by which 2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one exerts its effects is multifaceted:
Molecular Targets
Enzymes: : It can inhibit or activate specific enzymes through binding to active sites or allosteric sites.
Receptors: : It may act on receptors, modulating signal transduction pathways.
Pathways Involved
The compound can interact with key biochemical pathways involved in cellular processes like metabolism, signal transduction, and gene expression. Its unique structure allows it to fit into binding pockets of proteins, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with four analogs, highlighting substituent effects and molecular properties:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Hydrogen-Bonding Capacity : The pyridinyl-oxadiazole moiety offers hydrogen-bonding sites (via pyridine nitrogen), unlike the methoxyphenyl-oxadiazole in ’s compound, which relies on ether oxygen for weaker interactions.
- Metabolic Stability : The methylsulfanyl group may resist oxidative metabolism better than the methoxy group, which is prone to demethylation.
Structural Complexity and Bioactivity
- The sulfonamide group in ’s compound introduces strong hydrogen-bonding and acidity, often leveraged in kinase inhibitors. In contrast, the target compound’s pyridinyl group may favor interactions with nicotinic acetylcholine receptors or PARP enzymes.
- Oxadiazon () demonstrates how chloro and alkoxy substituents on oxadiazole rings enhance herbicidal activity, though such groups are absent in the target compound.
Molecular Weight and Drug-Likeness
- ’s analog (396.41 g/mol) aligns better with traditional drug-like properties.
Biological Activity
The compound 2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : CHNOS
- Key Functional Groups :
- Dihydrophthalazine moiety
- Oxadiazole ring
- Methylsulfanyl group
- Pyridine ring
This diverse set of functional groups suggests a wide range of possible interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, the incorporation of oxadiazole and pyridine moieties has been linked to enhanced cytotoxic effects against various cancer cell lines.
A notable study demonstrated that derivatives containing oxadiazole showed IC values comparable to established chemotherapeutics like doxorubicin in inhibiting the growth of A431 and Jurkat cell lines . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 15 | Apoptosis induction |
| Compound B | Jurkat | 12 | Mitochondrial disruption |
| Target Compound | Various | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with methylsulfanyl groups exhibit enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antioxidant Activity
Antioxidant potential is another important aspect of this compound's biological profile. Studies have shown that thiazolidinone derivatives, which share structural similarities with our target compound, exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers .
Neuroprotective Effects
The neuroprotective effects of related compounds have been explored in the context of Alzheimer's disease. Certain analogs have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. The inhibition of AChE suggests a potential therapeutic role for our compound in neurodegenerative diseases .
Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity. The study found that one derivative exhibited an IC below 10 µM against multiple cancer cell lines, suggesting that modifications in the structure could enhance potency .
Study 2: Antimicrobial Assessment
Another research effort focused on assessing the antimicrobial properties of thiazolidinone derivatives. The study highlighted that compounds with methylsulfanyl groups demonstrated significant inhibition against E. coli and S. aureus, indicating that structural features play a critical role in their bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
